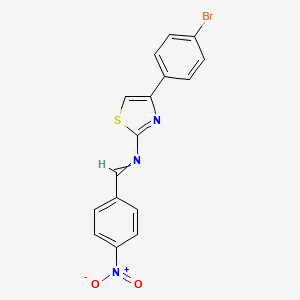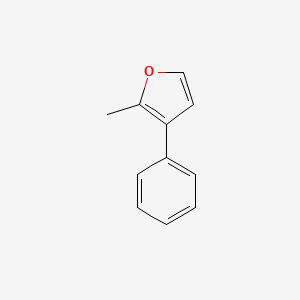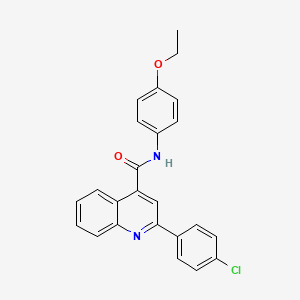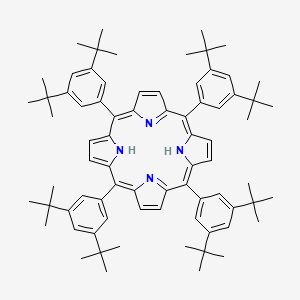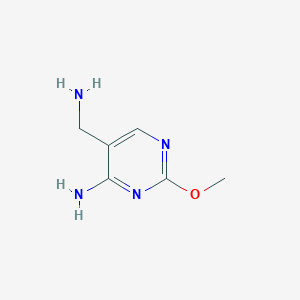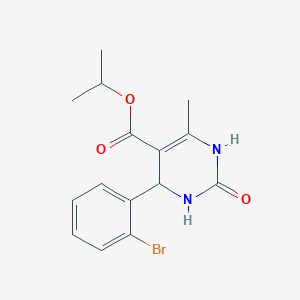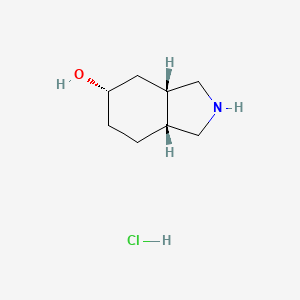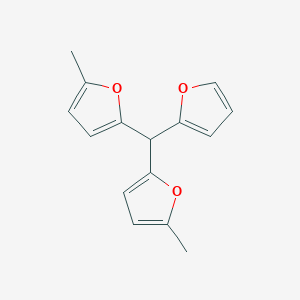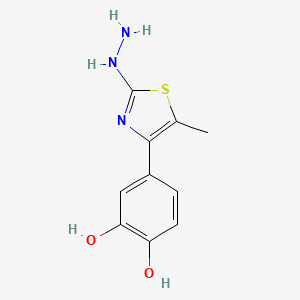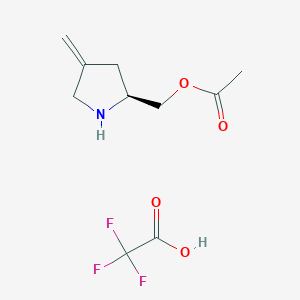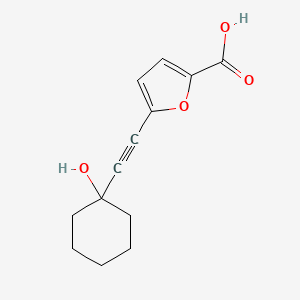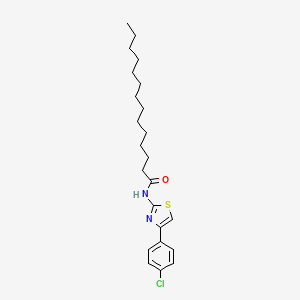
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring, which is further connected to a tetradecanamide chain. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Métodos De Preparación
The synthesis of N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Tetradecanamide Chain: The final step involves the acylation of the thiazole derivative with tetradecanoyl chloride in the presence of a base such as triethylamine.
Análisis De Reacciones Químicas
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Aplicaciones Científicas De Investigación
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: The compound can be used in the development of agrochemicals and biocides.
Mecanismo De Acción
The mechanism of action of N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating the activity of transcription factors such as NF-κB.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparación Con Compuestos Similares
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide can be compared with other thiazole derivatives:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar antimicrobial and anticancer properties but differs in the presence of a bromine atom instead of chlorine.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: This derivative is used for its analgesic and anti-inflammatory properties.
2-(4-Chlorophenoxy)-N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)acetamide: This compound is known for its antifungal activity.
Propiedades
Fórmula molecular |
C23H33ClN2OS |
|---|---|
Peso molecular |
421.0 g/mol |
Nombre IUPAC |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]tetradecanamide |
InChI |
InChI=1S/C23H33ClN2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)26-23-25-21(18-28-23)19-14-16-20(24)17-15-19/h14-18H,2-13H2,1H3,(H,25,26,27) |
Clave InChI |
JHUUKIFPNQYKRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


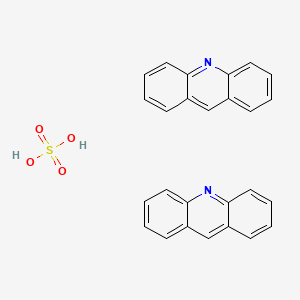
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
